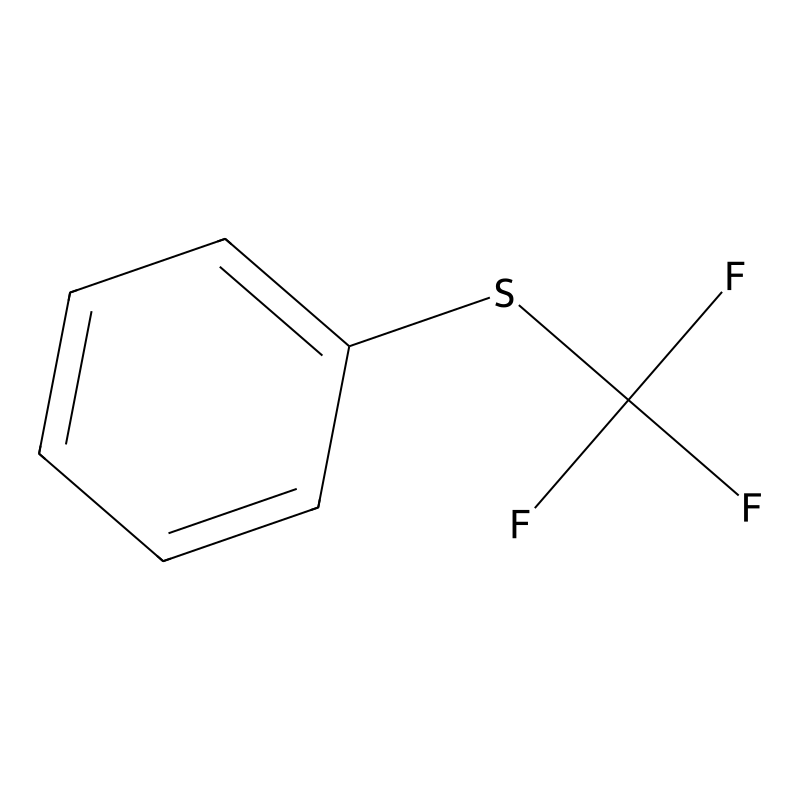Phenyl trifluoromethyl sulfide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Material Science
The combination of an aromatic phenyl ring and a trifluoromethyl group in PTFS offers interesting possibilities for organic synthesis and material science applications. The CF3 group is known for its electron-withdrawing character, which can influence the reactivity of the molecule and potentially make it a useful building block for the synthesis of novel materials.
PTFS could be a precursor for the synthesis of more complex molecules containing the trifluoromethyl group. The CF3 group is a valuable functional group in pharmaceuticals and other functional materials due to its unique properties like enhanced lipophilicity and metabolic stability ScienceDirect.
The presence of the phenyl ring allows for potential attachment to various polymer backbones, potentially leading to the development of novel fluorinated polymers with specific properties. Fluorinated polymers are known for their unique characteristics like chemical resistance, thermal stability, and low dielectric constants American Chemical Society: .
Biological Activity Exploration
While there's no current research on the specific biological activity of PTFS, some studies suggest that introducing a trifluoromethyl group can modulate the biological properties of molecules.
Researchers have explored the introduction of CF3 groups into bioactive molecules to enhance their potency, selectivity, and metabolic stability Nature Chemistry.
Phenyl trifluoromethyl sulfide is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a sulfur atom. Its chemical formula is C₇H₅F₃S, and it is known for its unique electronic properties due to the electronegative fluorine atoms, which influence the reactivity and stability of the compound. This compound is flammable and can cause skin irritation upon contact .
Research indicates that phenyl trifluoromethyl sulfide exhibits notable biological activity. It has been studied for its potential applications in electrochemistry, particularly in the context of lithium-ion batteries, where it contributes to the formation of protective interphases that enhance battery performance . Its interactions with reactive radicals have also been investigated, revealing insights into its reactivity under various conditions .
Phenyl trifluoromethyl sulfide can be synthesized through several methods:
- Trifluoromethylation of Aryl Sulfides: This involves the introduction of a trifluoromethyl group onto an aryl sulfide using various reagents.
- Oxidation of Trifluoromethyl Thiols: The oxidation of thiols can yield phenyl trifluoromethyl sulfide under controlled conditions.
- Direct Fluorination: Utilizing fluorinating agents to introduce fluorine atoms into the compound.
Recent studies have optimized these synthesis routes to enhance yield and selectivity .
Phenyl trifluoromethyl sulfide finds applications in various fields:
- Electrochemistry: It is used as an additive in lithium-ion batteries to improve interfacial stability and performance.
- Organic Synthesis: It serves as a building block for synthesizing other fluorinated compounds and pharmaceuticals.
- Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic characteristics.
Studies have explored the interactions of phenyl trifluoromethyl sulfide with hydroxyl radicals and other reactive species. These investigations reveal its potential as a radical scavenger and its reactivity under different pH conditions, contributing to understanding its behavior in biological and environmental contexts .
Phenyl trifluoromethyl sulfide shares structural similarities with other organofluorine compounds. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phenyl trifluoromethyl sulfoxide | C₇H₅F₃OS | Oxidized form exhibiting different reactivity |
| Trifluoromethylbenzene | C₇H₄F₃ | Lacks sulfur; primarily used as a solvent |
| Phenyl methyl sulfide | C₇H₈S | Contains no fluorine; different electronic properties |
| Trifluoromethanesulfonic acid | CF₃SO₃H | Strong acid; used in various chemical syntheses |
Phenyl trifluoromethyl sulfide stands out due to its combination of sulfur and trifluoromethyl functionalities, which imparts unique reactivity profiles not found in other similar compounds. Its ability to participate in oxidation reactions while maintaining stability under certain conditions makes it particularly valuable in synthetic chemistry and materials science.
XLogP3
LogP
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








